![molecular formula C24H33ClN4 B14735070 1-(4-Chlorophenyl)-4-{3-[4-(3-methylphenyl)piperazin-1-yl]propyl}piperazine CAS No. 6320-29-2](/img/structure/B14735070.png)
1-(4-Chlorophenyl)-4-{3-[4-(3-methylphenyl)piperazin-1-yl]propyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-4-{3-[4-(3-methylphenyl)piperazin-1-yl]propyl}piperazine is a complex organic compound belonging to the piperazine class. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry due to their biological activity. This particular compound is characterized by the presence of a chlorophenyl group and a methylphenyl group attached to a piperazine ring, making it a significant molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-4-{3-[4-(3-methylphenyl)piperazin-1-yl]propyl}piperazine typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the chlorophenyl and methylphenyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-4-{3-[4-(3-methylphenyl)piperazin-1-yl]propyl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the chlorine atom.
Scientific Research Applications
1-(4-Chlorophenyl)-4-{3-[4-(3-methylphenyl)piperazin-1-yl]propyl}piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4-{3-[4-(3-methylphenyl)piperazin-1-yl]propyl}piperazine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to modulation of their activity. This can result in various physiological effects, depending on the specific target and the context of its use.
Comparison with Similar Compounds
1-(3-Chlorophenyl)piperazine: Similar in structure but with the chlorine atom positioned differently, leading to variations in biological activity.
1-(4-Chlorobenzhydryl)piperazine: Contains a benzhydryl group instead of a methylphenyl group, resulting in different chemical properties and applications.
1-(4-Methoxyphenyl)piperazine: Substituted with a methoxy group, which can alter its reactivity and biological effects.
Uniqueness: 1-(4-Chlorophenyl)-4-{3-[4-(3-methylphenyl)piperazin-1-yl]propyl}piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
CAS No. |
6320-29-2 |
|---|---|
Molecular Formula |
C24H33ClN4 |
Molecular Weight |
413.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-[3-[4-(3-methylphenyl)piperazin-1-yl]propyl]piperazine |
InChI |
InChI=1S/C24H33ClN4/c1-21-4-2-5-24(20-21)29-18-14-27(15-19-29)11-3-10-26-12-16-28(17-13-26)23-8-6-22(25)7-9-23/h2,4-9,20H,3,10-19H2,1H3 |
InChI Key |
SEWDRIZLGRHSGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CCCN3CCN(CC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14734988.png)
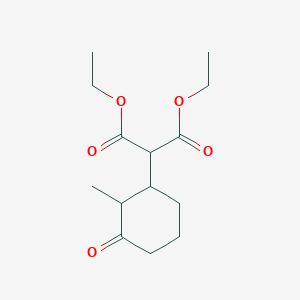
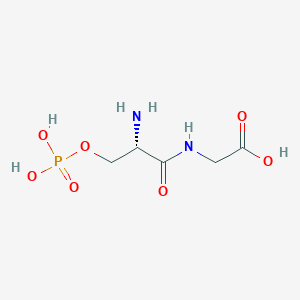
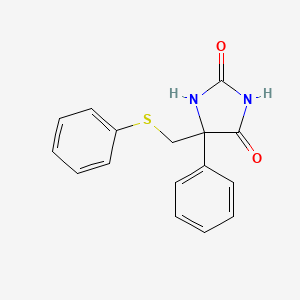
![[4-[[Butan-2-yl-(4-chlorobenzoyl)amino]methyl]phenyl] 3-(trifluoromethyl)benzenesulfonate](/img/structure/B14734998.png)
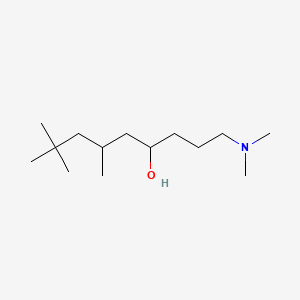


![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14735040.png)
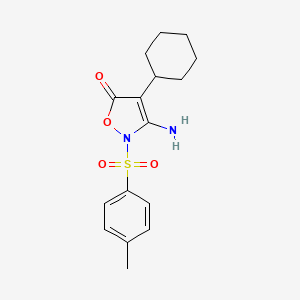
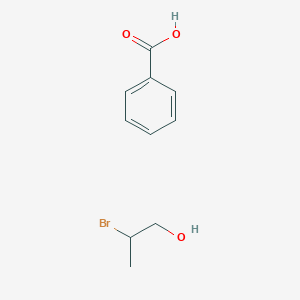
![[2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-oxo-1H-pyridine-3-carboxylate](/img/structure/B14735069.png)
![N-(1-{2-[(4-Butoxy-3-ethoxyphenyl)methylidene]hydrazinyl}-3-methyl-1-oxobutan-2-yl)-3,4-dichlorobenzamide](/img/structure/B14735073.png)
![N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide](/img/structure/B14735077.png)
